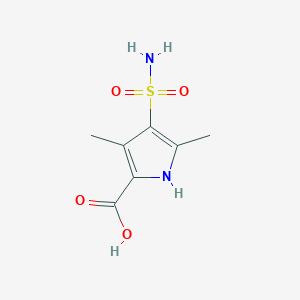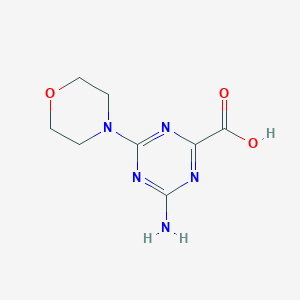
4-氨基-6-(吗啉-4-基)-1,3,5-三嗪-2-羧酸
描述
“4-Amino-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxylic acid” is a chemical compound with the molecular formula C8H11N5O3 . It has a molecular weight of 225.21 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “4-Amino-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxylic acid” consists of a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. Attached to this ring are an amino group, a morpholinyl group, and a carboxylic acid group .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Amino-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxylic acid” include a molecular weight of 225.21 and a molecular formula of C8H11N5O3 . Other properties such as boiling point and storage conditions are not specified .科学研究应用
三嗪类化合物在科学研究中的应用
三嗪因其在化学合成和生物活性方面的多功能性而受到认可。它们是设计具有广泛药理活性的化合物(包括抗菌、抗真菌、抗癌、抗病毒和抗疟疾作用)的基础。三嗪支架被认为是开发未来药物的宝贵核心部分,因为它具有产生新治疗剂的潜力(Tarawanti Verma、Manish Sinha、N. Bansal,2019)。
吗啉类衍生物在科学研究中的应用
吗啉衍生物表现出广泛的药理特性,包括抗抑郁、抗炎和抗肿瘤活性。将吗啉引入各种化合物中,导致了新的合成方法的开发及其有效药效团活性的探索。这些发现强调了吗啉作为药物发现和开发中结构成分的重要性(Al-Ghorbani Mohammed 等人,2015;M. Asif、M. Imran,2019)。
羧酸官能团在科学研究中的应用
羧酸由于其反应性和形成稳定键的能力,在合成生物活性化合物和材料中至关重要。它们是生产药品、农产品和先进材料的关键,为开发具有增强生物和化学性质的新型化合物奠定了基础。探索羧酸生物等排体,旨在通过克服代谢稳定性问题或增强膜渗透性来改善药理特性,是一个关键的研究领域(C. Horgan、Timothy P. O’ Sullivan,2021)。
作用机制
Target of Action
Similar compounds, such as 1,3,5-triazine derivatives, have been investigated for their antimicrobial activity . These compounds have shown promising activity against Staphylococcus aureus and Escherichia coli .
Mode of Action
It is known that 1,3,5-triazine derivatives exhibit various biological activities, including antimicrobial, anti-cancer, and anti-viral activities . The antimicrobial activity could be due to the interaction of the compound with bacterial cell wall or inhibition of essential bacterial enzymes, leading to the death of the bacteria .
Biochemical Pathways
Similar compounds have been shown to inhibit the map kinase pathway , which plays a crucial role in cellular proliferation, differentiation, and survival.
Result of Action
Similar compounds have shown promising antimicrobial activity, suggesting that they may lead to the death of bacterial cells .
生化分析
Biochemical Properties
4-Amino-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with monoamine oxidase enzymes, which are crucial for the metabolism of neurotransmitters . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways and cellular processes.
Cellular Effects
The effects of 4-Amino-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxylic acid on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to alterations in cell function . For example, it can affect the expression of genes involved in oxidative stress responses, thereby impacting cellular health and function.
Molecular Mechanism
At the molecular level, 4-Amino-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxylic acid can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of 4-Amino-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of enzyme activity and improvement in cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
4-Amino-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for various biochemical reactions . For instance, it can influence the activity of enzymes involved in the oxidative stress response, leading to changes in metabolic flux and metabolite levels. These interactions can have significant implications for cellular metabolism and overall health.
Transport and Distribution
The transport and distribution of 4-Amino-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxylic acid within cells and tissues are critical for its function. This compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes . Its localization and accumulation within cells can influence its activity and effectiveness, as well as its potential toxicity.
Subcellular Localization
The subcellular localization of 4-Amino-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxylic acid is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes.
属性
IUPAC Name |
4-amino-6-morpholin-4-yl-1,3,5-triazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O3/c9-7-10-5(6(14)15)11-8(12-7)13-1-3-16-4-2-13/h1-4H2,(H,14,15)(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMUXQATAZCFEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1447903.png)
![3-(benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1447904.png)
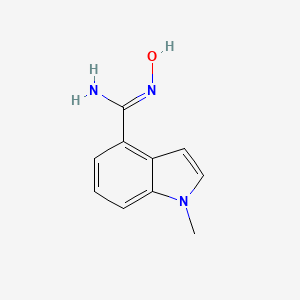
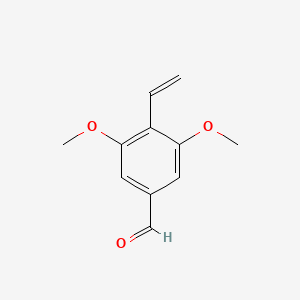


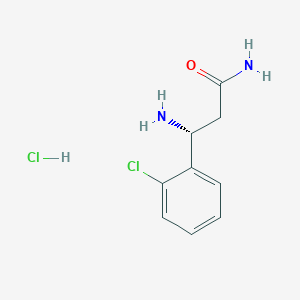
![4-[(2,5-Dichlorophenyl)methylidene]piperidine hydrochloride](/img/structure/B1447912.png)
